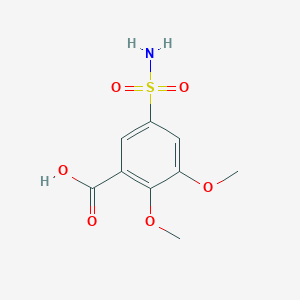

2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Overview

Description

2,3-Dimethoxy-5-sulfamoylbenzoic acid is a compound that can be inferred to have relevance in the field of medicinal chemistry and drug development, particularly due to the presence of sulfamoyl and methoxy groups. These functional groups are often seen in molecules that have biological activity or are used as intermediates in the synthesis of more complex drug molecules.

Synthesis Analysis

The synthesis of related sulfamate compounds involves the conversion of alcohols and phenols into primary sulfamates using sulfamoyl chloride. However, the lability of the O-sulfamate group to basic conditions typically restricts this method to later stages of synthesis. A strategy to protect these groups has been developed, which involves replacing the NH protons of sulfamates with 2,4-dimethoxybenzyl groups, making them stable to various conditions and suitable for multi-step synthesis .

Molecular Structure Analysis

The molecular structure of related sulfonamide complexes has been studied, revealing that molecular association is maintained by hydrogen bonds involving the sulfonamide nitrogen and the carboxyl oxygen atoms of aromatic acids. The conformation of these molecules can be unusual for N1-substituted arylsulfonamides, and molecular dimensions for the complexed acids are virtually the same as those for the free acids .

Chemical Reactions Analysis

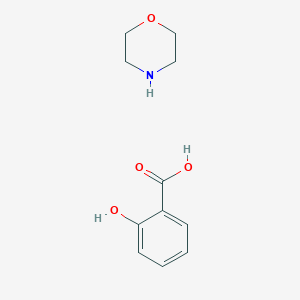

The chemical reactions of related compounds, such as 2,3-dihydroxybenzoic acid, involve the formation of stable complexes with metal ions like manganese under anaerobic conditions. Oxidized forms of the ligand can react with manganese(II) to give mixed-valence species, which are noteworthy for their stability and redox activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoic acids have been analyzed through IR, (13)C, and (1)H NMR spectroscopy. A strong intramolecular hydrogen bond is observed in all 2-methoxy derivatives, which affects their acidity. The steric and electrostatic effects on the acidity of these compounds have been separated, with ortho substituents enhancing acidity through electrostatic induction in the anion .

Scientific Research Applications

Sulfhydryl Group Determination : A study by Ellman (1959) discussed the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups, which is relevant to the study of biological materials, including the potential reaction with blood components [Ellman, 1959].

Chemiluminescence in Organic Chemistry : Watanabe et al. (2010) explored the singlet oxygenation of specific compounds, leading to the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes, demonstrating the compound's potential in chemiluminescence applications [Watanabe et al., 2010].

Redox Sensor in Proteomics : Charles et al. (2007) synthesized a novel biotinylated derivative of dimedone for studying protein sulfenation, a key aspect in understanding protein regulation and redox sensing [Charles et al., 2007].

Electrochemical and Spectroscopic Studies : Hatzipanayioti et al. (1998) investigated the electrochemical and spectroscopic behavior of 2,3-dihydroxybenzoic acid and its oxidized forms, revealing insights into complex formation with manganese, which could be relevant to water oxidation studies [Hatzipanayioti et al., 1998].

Pharmacological Potential : Gamaniel et al. (2000) explored the anti-sickling, analgesic, and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid, suggesting potential pharmacological applications in managing sickle cell disease [Gamaniel et al., 2000].

Antibacterial Activity : Prakash et al. (2009) synthesized new 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones and evaluated their antibacterial activity, showing promise in fighting against various bacterial strains [Prakash et al., 2009].

Antioxidant Properties : Garcia-Conesa et al. (1997) assessed the antioxidant properties of dimers of ferulic acid, providing insights into the potential of such compounds in free radical research [Garcia-Conesa et al., 1997].

Mechanism of Action

Target of Action

2,3-Dimethoxy-5-sulfamoylbenzoic Acid (DMASAA) is an organic compound that is commonly used as a pharmaceutical intermediate . The sulfamoyl group in DMASAA is active and can react with other compounds to synthesize biologically active drug molecules .

Mode of Action

It is known that the sulfamoyl group in dmasaa can interact with other compounds, leading to the synthesis of biologically active drug molecules .

Biochemical Pathways

It is known that dmasaa can be used to synthesize biologically active drug molecules, suggesting that it may affect various biochemical pathways depending on the specific drug molecule it is used to synthesize .

Pharmacokinetics

It is known that dmasaa is a solid substance that is stable at room temperature and has good thermal stability and solubility . These properties may influence its bioavailability.

Action Environment

The action, efficacy, and stability of DMASAA can be influenced by various environmental factors. For instance, DMASAA is stable at room temperature and has good thermal stability, suggesting that it can maintain its structure and function in a wide range of temperatures . Long-term exposure to skin and inhalation of its dust should be avoided .

properties

IUPAC Name |

2,3-dimethoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6S/c1-15-7-4-5(17(10,13)14)3-6(9(11)12)8(7)16-2/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVQOPOKMKTXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057801 | |

| Record name | 2,3-Dimethoxy-5-sulphamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66644-80-2 | |

| Record name | 5-(Aminosulfonyl)-2,3-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-5-sulphamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-5-sulphamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxy-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

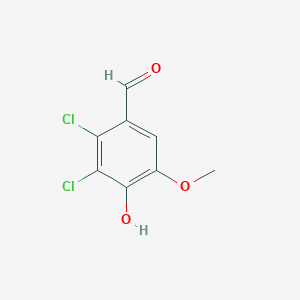

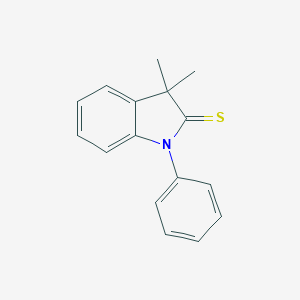

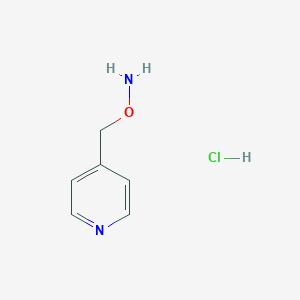

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of targeting the M1 subunit of human ribonucleotide reductase (hRRM1) in cancer treatment?

A: Ribonucleotide reductase (RR) is a crucial enzyme involved in DNA synthesis. It catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are essential building blocks for DNA. [] The M1 subunit of human RR (hRRM1) is often overexpressed in cancer cells, leading to increased DNA synthesis and rapid tumor growth. Therefore, inhibiting hRRM1 presents a promising strategy for anticancer drug development. By targeting hRRM1, compounds like 2,3-Dimethoxy-5-sulfamoylbenzoic acid and its derivatives aim to disrupt DNA replication in cancer cells, ultimately inhibiting their proliferation and survival.

Q2: The research paper mentions "in silico evaluation" of novel uridyl sulfamoylbenzoate derivatives. What does "in silico" mean in this context and what does it tell us about the research?

A: "In silico" refers to scientific experiments or analyses conducted using computer modeling and simulations. [] In this study, "in silico evaluation" suggests that the researchers used computational methods to predict and assess the interactions between the synthesized uridyl sulfamoylbenzoate derivatives, including this compound, and the hRRM1 target. This likely involved techniques like molecular docking and virtual screening to evaluate how well the compounds bind to the active site of the enzyme. These computational studies help researchers prioritize promising candidates for further experimental validation in the lab.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)